4-(4-Methylphenyl)-4-pentenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Methylphenyl)-4-pentenoic acid, also known as MPPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MPPA belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.

Applications De Recherche Scientifique

Synthesis and Chemical Intermediates

4-(4-Methylphenyl)-4-pentenoic acid is significant in the synthesis of various chemical compounds. For instance, its derivative, 3,3-Dimethyl-4-pentenoic acid methyl ester, is crucial in synthesizing pyrethroid pesticides. This compound can be produced through Claisen rearrangement and transesterification reactions, with improved methods for industrial production yielding high purity and yield (Peng Chu-he, 2012).

Pharmacological Research

Research has explored compounds derived from valproic acid and analogs for their potential in pharmacological applications. Although directly related to this compound, these studies provide insight into the broader family of related compounds. Some derivatives were found to exhibit anticonvulsant activity with reduced teratogenic effects, highlighting the potential for developing new antiepileptic agents (U. Bojic et al., 1996).

Biochemical Effects

Studies on 4-pentenoic acid, closely related to this compound, have revealed its impact on biochemical processes. It has been found to affect gluconeogenesis and fatty acid oxidation in rat liver mitochondria. The compound is metabolized rapidly, impacting coenzyme A and carnitine levels, suggesting a complex interaction with mitochondrial metabolism (J. Williamson et al., 1970).

Organic Chemistry and Catalysis

This compound has applications in organic synthesis and catalysis. It serves as a precursor or intermediate in various chemical reactions. For example, lithiated (E)-5-tosyl-4-pentenoic acid, prepared from 4-pentenoic acid, reacts with carbonyl compounds to afford hydroxy acids, demonstrating its utility in organic synthesis (F. Caturla et al., 1999).

Antimicrobial Potential

A derivative of 4-pentenoic acid, 4-(4-phenyl-1,4-dihydronaphthalen-1-yl) pentenoic acid, was isolated from a plant and exhibited significant antibacterial activity against various bacterial strains. This finding suggests potential applications in developing new antibacterial agents (O. U. Igwe et al., 2013).

Drug Metabolism Studies

In drug metabolism research, analogs and metabolites of valproic acid, to which this compound is structurally related, have been studied for their effects on liver function and hepatotoxicity. These studies are crucial for understanding the metabolic pathways and potential toxic effects of related compounds (D. Porubek et al., 1988).

Propriétés

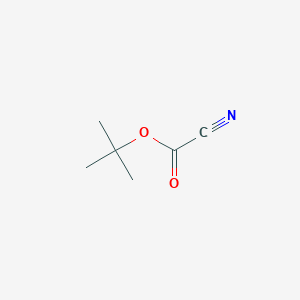

IUPAC Name |

4-(4-methylphenyl)pent-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9-3-6-11(7-4-9)10(2)5-8-12(13)14/h3-4,6-7H,2,5,8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVNVMYCNAYJCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2729788.png)

![(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2729789.png)

![N,N-diethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729791.png)

![2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride](/img/structure/B2729793.png)

amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2729796.png)

![3-(4-chlorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2729803.png)

![3-{2-Oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2729805.png)